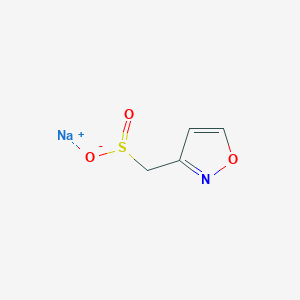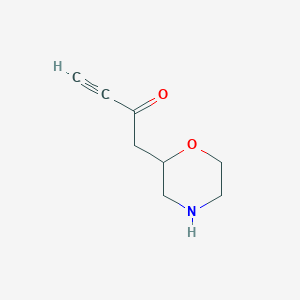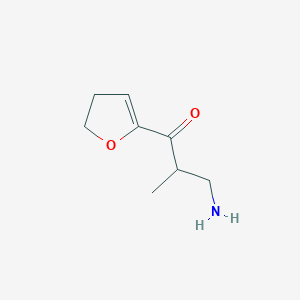
Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate: is an organic compound with the molecular formula C8H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is of interest due to its unique structure, which combines a pyrrole ring with an alkyne and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate typically begins with commercially available starting materials such as pyrrole and propargyl bromide.
Reaction Steps:
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and esterification reactions would apply. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate can undergo oxidation reactions, particularly at the alkyne group, to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives, such as Methyl 3-(1H-pyrrol-2-yl)propanoate.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using sulfuryl chloride.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of Methyl 3-(1H-pyrrol-2-yl)propanoate.
Substitution: Various halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting neurological pathways due to the presence of the pyrrole ring.
Industry:
Material Science: It can be used in the synthesis of polymers and materials with specific electronic properties, owing to the conjugated alkyne and aromatic ring system.
Wirkmechanismus
The mechanism by which Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate exerts its effects is largely dependent on its interaction with molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the alkyne group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. These interactions can modulate biological pathways, particularly those involving signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(1H-pyrrol-2-yl)propanoate: A reduced form of the compound, lacking the alkyne group.
Methyl 3-(1H-pyrrol-2-yl)acrylate: Contains a double bond instead of a triple bond.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: A Schiff base derivative with a pyrrole ring.
Uniqueness: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is unique due to the presence of both an alkyne and an ester functional group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H7NO2 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H7NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,1H3 |
InChI-Schlüssel |
ZSNICHVLBUPBQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC1=CC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)

![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)



![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)
![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)




